2-(benzyloxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one
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Overview
Description
2-(benzyloxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a synthetic compound featuring a complex chemical structure. This compound combines various heterocyclic rings and functional groups, contributing to its unique properties and potential applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(benzyloxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one typically involves multi-step synthetic routes. One possible method begins with the synthesis of octahydropyrrolo[3,4-c]pyrrole intermediates, followed by the introduction of the triazolo[4,3-b]pyridazine moiety through cyclization reactions. Benzylation of the compound is then achieved via alkylation reactions, culminating in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis processes, adhering to standardized protocols for reproducibility and safety. Key steps include the careful control of reaction conditions, such as temperature and pH, to optimize yield and minimize by-products. Scale-up procedures often involve the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: : Involving reagents such as potassium permanganate or chromium trioxide to yield oxidized derivatives.
Reduction: : Utilizing reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Both nucleophilic and electrophilic substitutions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide; conducted in acidic or basic media.
Reduction: : Sodium borohydride, lithium aluminium hydride; often carried out in organic solvents like ethanol or tetrahydrofuran.
Substitution: : Conditions vary based on the desired transformation, often employing catalytic systems or halogenated intermediates.
Major Products Formed
The products formed from these reactions vary, ranging from oxidized derivatives with potential bioactivity to reduced forms that could serve as intermediates for further synthetic modifications.
Scientific Research Applications
2-(benzyloxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one has diverse applications across several fields:
Chemistry: : Used as an intermediate in the synthesis of other complex molecules and materials.
Biology: : Investigated for its potential as a pharmacological agent targeting specific biological pathways.
Medicine: : Studied for its therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry: : Applied in the development of new materials with specialized properties, such as coatings and polymers.
Mechanism of Action
The exact mechanism of action of 2-(benzyloxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one depends on its specific application. Generally, it interacts with molecular targets such as enzymes, receptors, and proteins. These interactions can modulate biological pathways, leading to its observed effects, whether they are therapeutic, inhibitory, or activating in nature.
Properties
IUPAC Name |
2-phenylmethoxy-1-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-20(13-28-12-15-4-2-1-3-5-15)25-10-16-8-24(9-17(16)11-25)19-7-6-18-22-21-14-26(18)23-19/h1-7,14,16-17H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRZTDWFXUHMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)COCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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